molecular formula C14H16N2O4S2 B2372508 (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034334-68-2

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone

Cat. No. B2372508
CAS RN: 2034334-68-2
M. Wt: 340.41
InChI Key: UUXOXHDROODIMG-UHFFFAOYSA-N
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Description

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C14H16N2O4S2 and its molecular weight is 340.41. The purity is usually 95%.
BenchChem offers high-quality (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Antibacterial Activity

Novel compounds related to the structure of (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone have been synthesized and characterized, highlighting the importance of structural optimization and analysis in medicinal chemistry. These compounds have undergone spectral characterization and theoretical vibrational spectra interpretation through density functional theory calculations. The study emphasizes the equilibrium geometry, various bonding features, and harmonic vibrational wave numbers, exploring structural changes due to the substitution of electron-withdrawing groups. This detailed analysis contributes to understanding the compounds' thermodynamic stability and reactivity, providing insights into their antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).

Semisynthesis and Natural Product Derivation

Research has also explored the semisynthesis of natural methoxylated propiophenones from isomeric mixtures of phenylpropenes, demonstrating the versatility of synthetic approaches in deriving valuable chemical entities. This method employs catalytic amounts of palladium chloride and sodium formate in formic acid, methanol, and water, followed by oxidation, to produce phenylpropanes. Such approaches are critical in the pharmaceutical development of natural product derivatives, offering rapid and practical pathways to complex organic compounds (Joshi, Sharma, & Sinha, 2005).

Antitumor Activity Exploration

The synthesis and evaluation of compounds for antitumor activity represent a significant application of chemical research. For instance, compounds synthesized through specific synthetic routes have shown inhibitory effects on a range of cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer. Such studies are foundational in the search for new drug leads with potential anticancer activity, demonstrating the role of chemical synthesis in medicinal research (Bhole & Bhusari, 2011).

Electrochemical and Electrochromic Properties

Investigations into the electrochemical and electrochromic properties of novel polymers containing specific structural units reveal the broad applicability of these compounds beyond medicinal chemistry. These materials, characterized for their optical contrast and fast switching times, highlight the interdisciplinary nature of chemical research, bridging the gap between medicinal applications and material science. Such studies underscore the potential of these compounds in developing advanced materials for electronic and photonic applications (Hu et al., 2013).

properties

IUPAC Name

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(5-methyl-1,2-oxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-10-9-11(15-20-10)14(17)16-5-4-13(12-3-2-7-21-12)22(18,19)8-6-16/h2-3,7,9,13H,4-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXOXHDROODIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone

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